molecular formula C11H14N4O3 B2479500 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one CAS No. 945367-99-7

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

Cat. No. B2479500
M. Wt: 250.258
InChI Key: TZSFBXBXSAPOSI-UHFFFAOYSA-N
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Description

Typically, a compound’s description would include its IUPAC name, common names, and its role or uses in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Tautomerism and Chemical Properties

  • A study of the tautomerism of guanidines, including 2-hydrazino-3-phenylquinazolin-4(3H)-one, revealed its predominant existence in the imino tautomer form in DMSO solution (Ghiviriga et al., 2009).

Reaction with Trifluoromethyl-β-Diketones

  • Research on the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones showed the formation of various compounds including unexpected products like 1,2,4-triazolo[4,3-a]quinoxalines (Aggarwal et al., 2009).

Pharmacological Investigations

  • A study synthesized novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones by cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, exploring its potential as H1-antihistaminic agents (Alagarsamy et al., 2005).

Synthesis of Quinazoline Derivatives

  • Research on the synthesis of new 2-substituted quinazoline derivatives, involving reactions with hydrazino derivatives, highlighted the versatility of these compounds (Deshmukh et al., 2012).

Condensation and Triazoloquinazolines Synthesis

  • A study demonstrated the condensation of 2-hydrazino-4(3H)-quinazolinone with bielectrophilic reagents to yield triazoloquinazolines, further contributing to our understanding of quinazoline chemistry (Badawy et al., 1990).

Formation of 1-Methyl[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-ones

  • Research into the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone showed the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, indicating a complex reaction pathway (Danylchenko et al., 2015).

Synthesis and Antifungal Activity of Quinazolin-4(3H)-one Derivatives

  • A novel group of 6-iodoquinazolin-4(3H)-one derivatives was prepared starting from 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, highlighting the compound's role in synthesizing heterocyclic compounds with potential antifungal activities (El-Hashash et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-15-10(16)6-4-8(17-2)9(18-3)5-7(6)13-11(15)14-12/h4-5H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSFBXBXSAPOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

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